molecular formula C22H23N5O2S B2679658 N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904587-52-6

N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2679658
CAS No.: 904587-52-6
M. Wt: 421.52
InChI Key: OXGSXZVWJYNMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic triazoloquinazoline derivative designed for advanced pharmaceutical and biochemical research. This compound is presented as a key chemical tool for investigating novel therapeutic pathways, particularly in oncology and central nervous system (CNS) disorders. Its molecular architecture, featuring a fused triazoloquinazoline core and a strategically positioned 3,4-dimethylbenzenesulfonyl group, is engineered for targeted interaction with biological macromolecules. The primary research value of this compound lies in its potential as a modulator of key enzyme families and receptors. Structural analogs based on the [1,2,3]triazolo[1,5-a]quinazoline scaffold have been identified as potent inhibitors of various kinases, which are critical targets in cancer research . Furthermore, closely related compounds have demonstrated high affinity for the 5-hydroxytryptamine receptor 6 (5-HT6), implicating their utility in neuroscientific studies and the development of cognitive enhancers or antipsychotic agents . The 3,4-dimethylbenzenesulfonyl moiety may enhance these interactions and influence the compound's pharmacokinetic properties. The mechanism of action is anticipated to involve high-affinity binding to the active sites of target proteins, such as kinases or G-protein coupled receptors, thereby modulating downstream signaling pathways . This can lead to the inhibition of aberrant cell proliferation in cancer models or the alteration of neurotransmitter activity in neurological models. Researchers can leverage this compound to probe disease mechanisms and validate new biological targets. As a standard practice, it is recommended that researchers conduct their own thorough in vitro and in vivo studies to fully characterize the compound's activity and specificity profile. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-14-11-12-17(13-15(14)2)30(28,29)22-21-24-20(23-16-7-3-4-8-16)18-9-5-6-10-19(18)27(21)26-25-22/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGSXZVWJYNMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with a suitable reagent to form the quinazoline ring.

    Cyclopentyl Substitution: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C22H23N5O2S
  • Molecular Weight : 421.51 g/mol
  • CAS Number : 904587-52-6

The compound features a triazole ring fused with a quinazoline structure, which is known for its biological activity. The sulfonyl group and cyclopentyl moiety enhance its pharmacological properties.

Anticancer Activity

Recent studies indicate that N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.

Case Study:

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary findings suggest it possesses activity against both gram-positive and gram-negative bacteria.

Experimental Findings:

In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics . This positions it as a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

Research into neurodegenerative diseases has highlighted the potential neuroprotective effects of compounds similar to this compound.

Insights:

Studies have suggested that such compounds can modulate neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease . Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents.

Data Table: Summary of Research Findings

Application AreaActivity TypeKey FindingsReference
Anticancer ActivityCell Viability InhibitionDose-dependent reduction in tumor cell viability
Antimicrobial PropertiesBacterial Growth InhibitionEffective against Staphylococcus aureus and E. coli
Neuroprotective EffectsModulation of NeuroinflammationPotential in Alzheimer's disease treatment

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole and quinazoline rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazolines and related fused heterocycles exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Notes References
N-Cyclopentyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylbenzenesulfonyl; cyclopentylamine Limited direct activity data; structural analogs suggest potential for target modulation.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl; 4-ethoxyphenyl No reported anticancer activity; used as a synthetic intermediate.
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-triazolo[1,5-a]quinazolin-5-amine Chloro; 3,4-dimethylbenzenesulfonyl Enhanced reactivity due to chloro substituent; safety protocols emphasize flammability.
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazolo[1,5-a]quinazolin-5-amine Diethoxyphenethyl; 4-methylphenyl Structural complexity may improve pharmacokinetics; no explicit activity data.
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., compounds 4i, 5n) Thieno-fused core; variable substituents Higher anticancer activity vs. triazoloquinazolines; tested in NCI screens (GP = 81.85%).

Table 2: Key Research Findings on Anticancer Activity

Compound Class Activity Profile Structural Insights References
Triazoloquinazolines (e.g., 6a–c) Low activity in NCI screens (e.g., 6a: Renal Cancer UO-31 GP = 81.85%; mean growth = 100.20%). Aryl-fused cores exhibit reduced activity compared to thieno-fused analogs.
Thieno-fused triazolopyrimidines Moderate activity in leukemia, renal, and ovarian cell lines; thieno[3,2-e] isomers more potent. Thieno fusion enhances π-stacking and target binding; electron-withdrawing groups boost efficacy.

Biological Activity

N-Cyclopentyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a triazole ring and a quinazoline moiety, both of which are known for their pharmacological significance. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H19N5O2SC_{16}H_{19}N_5O_2S. The compound's structure can be broken down as follows:

  • Cyclopentyl group : Contributes to lipophilicity and potential CNS activity.
  • Triazole ring : Known for its role in drug design due to its ability to form hydrogen bonds.
  • Quinazoline moiety : Associated with various biological activities including anti-cancer properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of 11-beta-hydroxysteroid dehydrogenase, which is crucial in cortisol metabolism and has implications in metabolic disorders such as type II diabetes mellitus .
  • Receptor Modulation : Research indicates that compounds with similar structures can function as antagonists at specific receptors (e.g., CCR3), which are involved in inflammatory responses .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-diabetic Activity : By inhibiting enzymes related to glucose metabolism, this compound shows promise in managing blood sugar levels .
  • Anti-inflammatory Properties : Its ability to modulate chemokine receptors suggests potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Study ReferenceFindings
Identified as an effective 11-beta-hydroxysteroid dehydrogenase inhibitor with potential applications in diabetes treatment.
Demonstrated potent antagonism of CCR3 receptors in vitro, indicating possible therapeutic roles in allergic responses and asthma.
Discussed synthetic pathways and biological evaluations highlighting the significance of structural modifications on pharmacological efficacy.

Q & A

Q. How does structural modification (e.g., substituent variation) alter physicochemical properties?

  • Comparative analysis :
  • LogP measurements : Use HPLC to compare lipophilicity of analogs (e.g., 3,4-dimethylbenzenesulfonyl vs. 4-bromophenylsulfonyl).
  • Thermal stability : Perform TGA/DSC to assess decomposition thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.